Cas no 28166-06-5 (2-Nitro-4-azidofluorobenzene)

2-Nitro-4-azidofluorobenzene Chemical and Physical Properties
Names and Identifiers
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- Benzene,4-azido-1-fluoro-2-nitro-
- 4-FLUORO-3-NITROPHENYL AZIDE
- FNPA
- FNPA [4-Fluoro-3-nitrophenyl azide]
- 1-(4-fluoro-3-nitrophenyl)triaza-1,2-dien-2-ium
- 4-azido-1-fluoro-2-nitrobenzene
- NSC 266503
- FNPA [4-Fluoro-3-nitrophenyl azide]
- P4GC2WH2NP
- CCRIS 4108
- NSC266503
- 4-Fluoro-3-nitro-phenylazide
- 4-azido-1-fluoro-2-nitro-benzene
- DTXSID90950909
- EN300-247875
- Benzene, 1-azido-4-fluoro-3-nitro-
- BRN 1971081
- Benzene, 4-azido-1-fluoro-2-nitro-
- 28166-06-5
- AKOS006229839
- NS00050474
- FT-0618490
- EINECS 248-878-6
- SCHEMBL14342751
- BENZENE,1-AZIDO-4-FLUORO-2-NITRO-
- 1-Azido-4-fluoro-3-nitrobenzene
- MFCD00036215
- NSC-266503
- AKOS015889252
- 4-FLUORO-3-NITROPHENYLAZIDE
- DB-229102
- 2-Nitro-4-azidofluorobenzene
-
- MDL: MFCD00036215
- Inchi: InChI=1S/C6H3FN4O2/c7-5-2-1-4(9-10-8)3-6(5)11(12)13/h1-3H
- InChI Key: VCTBSHQJICJJFV-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])F
Computed Properties
- Exact Mass: 182.024004g/mol
- Surface Charge: 0
- XLogP3: 2.8
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Rotatable Bond Count: 1
- Monoisotopic Mass: 182.024004g/mol
- Monoisotopic Mass: 182.024004g/mol
- Topological Polar Surface Area: 60.2Ų
- Heavy Atom Count: 13
- Complexity: 248
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
Experimental Properties
- Melting Point: 54-55 ºC (ethyl acetate )
- Flash Point: 113 °C
- PSA: 91.9
2-Nitro-4-azidofluorobenzene Security Information
- Hazard Statement: Irritant
- Hazardous Material transportation number:1325
- Hazard Category Code: 5-11-23/24/25
- Safety Instruction: 36/37/39-45
- RTECS:CY6620000
-
Hazardous Material Identification:
- PackingGroup:III
- HazardClass:4.1
2-Nitro-4-azidofluorobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-271078-2.5g |
4-azido-1-fluoro-2-nitrobenzene |
28166-06-5 | 95% | 2.5g |
$1892.0 | 2023-02-28 | |
abcr | AB112464-100 mg |
4-Fluoro-3-nitrophenyl azide; . |
28166-06-5 | 100 mg |
€209.10 | 2023-07-20 | ||
Enamine | EN300-271078-0.1g |
4-azido-1-fluoro-2-nitrobenzene |
28166-06-5 | 95% | 0.1g |
$313.0 | 2023-02-28 | |
Enamine | EN300-271078-0.25g |
4-azido-1-fluoro-2-nitrobenzene |
28166-06-5 | 95% | 0.25g |
$446.0 | 2023-02-28 | |
Enamine | EN300-247875-1g |
4-azido-1-fluoro-2-nitrobenzene |
28166-06-5 | 95% | 1g |
$649.0 | 2023-09-15 | |
1PlusChem | 1P00C2NA-100mg |
4-FLUORO-3-NITROPHENYL AZIDE |
28166-06-5 | 100mg |
$172.00 | 2024-05-07 | ||
Enamine | EN300-247875-2.5g |
4-azido-1-fluoro-2-nitrobenzene |
28166-06-5 | 95% | 2.5g |
$1272.0 | 2024-06-19 | |
Enamine | EN300-271078-0.05g |
4-azido-1-fluoro-2-nitrobenzene |
28166-06-5 | 95% | 0.05g |
$210.0 | 2023-02-28 | |
Enamine | EN300-271078-1.0g |
4-azido-1-fluoro-2-nitrobenzene |
28166-06-5 | 95% | 1.0g |
$901.0 | 2023-02-28 | |
Enamine | EN300-247875-10g |
4-azido-1-fluoro-2-nitrobenzene |
28166-06-5 | 95% | 10g |
$2790.0 | 2023-09-15 |
2-Nitro-4-azidofluorobenzene Related Literature
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Rajesh Ahirwar,Shilpi Bariar,Abitha Balakrishnan,Pradip Nahar RSC Adv. 2015 5 100077
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Rajesh Ahirwar,Swati Tanwar,Shahila Parween,Ashok Kumar,Pradip Nahar Analyst 2014 139 2186
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Olga Guselnikova,Oleg Semyonov,Elizaveta Sviridova,Roman Gulyaev,Alina Gorbunova,Dmitry Kogolev,Andrii Trelin,Yusuke Yamauchi,Rabah Boukherroub,Pavel Postnikov Chem. Soc. Rev. 2023 52 4755
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Bettina Hoffmann,Martina Feldmann,Günter Ziegler J. Mater. Chem. 2007 17 4034
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Jean-Pierre Majoral,Maria Zablocka New J. Chem. 2005 29 32
Additional information on 2-Nitro-4-azidofluorobenzene
Recent Advances in the Application of 2-Nitro-4-azidofluorobenzene (CAS: 28166-06-5) in Chemical Biology and Pharmaceutical Research
2-Nitro-4-azidofluorobenzene (CAS: 28166-06-5) is a versatile chemical reagent widely used in chemical biology and pharmaceutical research due to its unique photoreactive properties. This compound, characterized by its nitro and azido functional groups, serves as a critical tool for photoaffinity labeling, a technique employed to study protein-ligand interactions and identify binding sites. Recent studies have highlighted its potential in drug discovery, proteomics, and the development of novel therapeutic agents.
One of the most significant advancements in the application of 2-Nitro-4-azidofluorobenzene is its role in the development of covalent inhibitors. Researchers have utilized this compound to design probes that selectively target and modify specific amino acid residues in proteins, enabling the study of enzyme mechanisms and the identification of druggable sites. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 2-Nitro-4-azidofluorobenzene-derived probes in inhibiting key enzymes involved in cancer progression, offering new avenues for targeted therapy.
In addition to its use in covalent inhibitor design, 2-Nitro-4-azidofluorobenzene has been employed in the field of proteomics to map protein-protein interactions. A recent study in Nature Chemical Biology utilized this compound to crosslink interacting proteins upon UV irradiation, facilitating the identification of transient and weak interactions that are otherwise challenging to detect. This approach has provided valuable insights into cellular signaling pathways and the mechanisms underlying various diseases.
Another emerging application of 2-Nitro-4-azidofluorobenzene is in the development of photoactivatable drugs. By incorporating this compound into drug molecules, researchers can create prodrugs that are activated upon exposure to light, allowing for spatiotemporal control of drug activity. This strategy has shown promise in reducing off-target effects and improving therapeutic efficacy, particularly in the treatment of localized diseases such as skin disorders and certain cancers.
Despite its numerous advantages, the use of 2-Nitro-4-azidofluorobenzene is not without challenges. Issues such as nonspecific labeling and potential toxicity require careful optimization of experimental conditions. Recent efforts have focused on improving the selectivity and stability of azido-based probes, with modifications to the chemical structure of 2-Nitro-4-azidofluorobenzene being explored to enhance its performance in biological systems.
In conclusion, 2-Nitro-4-azidofluorobenzene (CAS: 28166-06-5) continues to be a valuable tool in chemical biology and pharmaceutical research. Its applications in covalent inhibitor design, proteomics, and photoactivatable drug development underscore its versatility and potential for advancing our understanding of biological systems and discovering new therapeutics. Future research will likely focus on addressing current limitations and expanding the scope of its applications, further solidifying its role in the field.
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